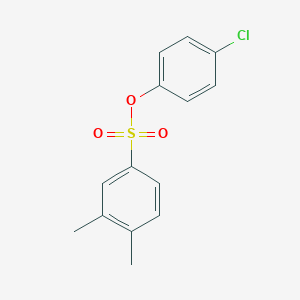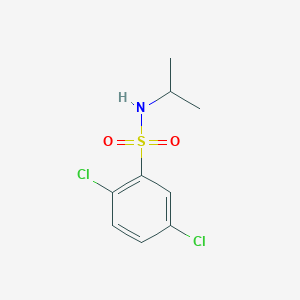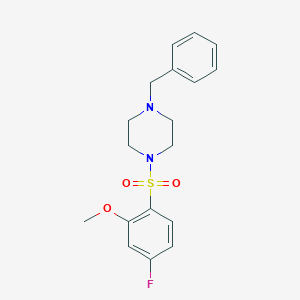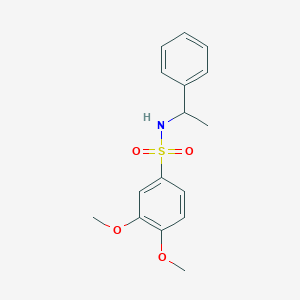
(Z)-3-(4-Methoxy-benzylcarbamoyl)-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZMBA is a synthetic compound that belongs to the family of acrylic acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 303.33 g/mol. The compound has been synthesized through various methods, including the reaction of 4-methoxybenzylamine with ethyl acrylate and the subsequent hydrolysis of the resulting ester.
Wissenschaftliche Forschungsanwendungen
ZMBA has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ZMBA has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, ZMBA has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In material science, ZMBA has been studied for its potential use in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of ZMBA is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, ZMBA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation. ZMBA has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response.
Biochemical and physiological effects:
ZMBA has been shown to have a number of biochemical and physiological effects in cells and organisms. In vitro studies have shown that ZMBA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. ZMBA has also been shown to reduce inflammation in cells and tissues, making it a potential treatment for inflammatory diseases. In vivo studies have shown that ZMBA can reduce tumor growth in animal models and improve cognitive function in mouse models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ZMBA is its relatively simple synthesis method, which makes it accessible to researchers in various fields. ZMBA is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of ZMBA is its low solubility in organic solvents, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of ZMBA is not well understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on ZMBA. In medicine, ZMBA could be studied further for its potential use in treating neurodegenerative diseases and other inflammatory conditions. In agriculture, ZMBA could be tested further for its herbicidal properties and potential as an alternative to traditional herbicides. In material science, ZMBA could be studied further for its potential use in the synthesis of polymers and other materials. Additionally, further research is needed to better understand the mechanism of action of ZMBA and to design experiments to study its effects more effectively.
In conclusion, ZMBA is a novel compound that has potential applications in various fields, including medicine, agriculture, and material science. Its relatively simple synthesis method and stable properties make it an attractive compound for researchers in these fields. While the mechanism of action of ZMBA is not well understood, its potential anti-inflammatory and anti-tumor properties make it a promising compound for further study.
Synthesemethoden
The synthesis of ZMBA involves the reaction of 4-methoxybenzylamine with ethyl acrylate in the presence of a catalyst such as triethylamine. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired compound. The yield of the synthesis process is typically around 50%, and the purity of the compound can be improved through recrystallization.
Eigenschaften
Produktname |
(Z)-3-(4-Methoxy-benzylcarbamoyl)-acrylic acid |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
(Z)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b7-6- |
InChI-Schlüssel |
WPUCZNLYVFBPAH-SREVYHEPSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C\C(=O)O |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)







